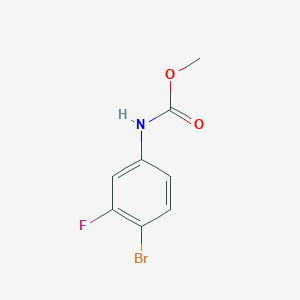

methyl N-(4-bromo-3-fluorophenyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl N-(4-bromo-3-fluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO2/c1-13-8(12)11-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQFMIYZLHXFOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Methyl N-(4-bromo-3-fluorophenyl)carbamate

Abstract

This document provides a comprehensive technical overview of methyl N-(4-bromo-3-fluorophenyl)carbamate, a key chemical intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds. The guide details the compound's critical identifiers, physicochemical properties, a validated synthesis protocol, and methods for analytical characterization. Furthermore, it explores the compound's reactivity and established applications within medicinal chemistry, emphasizing its role as a versatile building block. This paper is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering field-proven insights and methodologies.

Compound Identification and Physicochemical Properties

Methyl N-(4-bromo-3-fluorophenyl)carbamate is a substituted aromatic carbamate. The unique arrangement of its functional groups—a carbamate, a bromine atom, and a fluorine atom—makes it a valuable synthon for introducing a 4-bromo-3-fluorophenyl moiety into larger, more complex molecules. This substitution pattern is particularly relevant in the design of kinase inhibitors and other targeted therapeutics.

Table 1: Core Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | methyl (4-bromo-3-fluorophenyl)carbamate | N/A |

| CAS Number | 510729-01-8 | [1] |

| Molecular Formula | C₈H₇BrFNO₂ | N/A |

| Molecular Weight | 248.05 g/mol | N/A |

| Appearance | Typically an off-white to light brown crystalline solid | [2] |

| Solubility | Slightly soluble in water; soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol |[2] |

Synthesis and Purification Protocol

The most direct and widely employed synthesis route for methyl N-(4-bromo-3-fluorophenyl)carbamate involves the N-acylation of 4-bromo-3-fluoroaniline with methyl chloroformate. This method is favored due to the high reactivity of the acyl chloride, the commercial availability of starting materials, and typically high yields with straightforward purification.

Causality Behind Experimental Choices

-

Base Selection (e.g., Pyridine or Triethylamine): A non-nucleophilic organic base is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting aniline, which would render it unreactive. Pyridine is often chosen for its ability to also act as a nucleophilic catalyst.

-

Solvent Selection (e.g., Dichloromethane - DCM): An inert, aprotic solvent like DCM is used to dissolve the reactants without participating in the reaction. Its low boiling point facilitates easy removal during the workup phase.

-

Temperature Control (0 °C to Room Temperature): The reaction is initiated at 0 °C to control the initial exothermic reaction between the highly reactive aniline and methyl chloroformate. Allowing the reaction to proceed to room temperature ensures completion.

Step-by-Step Synthesis Methodology

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-bromo-3-fluoroaniline (1.0 eq).

-

Dissolution: Anhydrous dichloromethane (DCM) is added to dissolve the aniline, followed by the addition of pyridine (1.2 eq). The solution is cooled to 0 °C in an ice bath.

-

Acylation: Methyl chloroformate (1.1 eq), dissolved in anhydrous DCM, is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 4-6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by the slow addition of 1 M HCl (aq). The mixture is transferred to a separatory funnel, and the organic layer is washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of methyl N-(4-bromo-3-fluorophenyl)carbamate.

Spectroscopic and Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed. The expected spectral data provides a self-validating system for the protocol's success.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals corresponding to the methoxy protons (-OCH₃) around 3.8 ppm (singlet, 3H), the carbamate proton (N-H) as a broad singlet around 6.7-7.0 ppm, and complex multiplets in the aromatic region (7.1-7.8 ppm, 3H) showing coupling patterns consistent with the 1,2,4-substitution. |

| ¹³C NMR | A peak for the carbonyl carbon (C=O) around 153-154 ppm, the methoxy carbon (-OCH₃) near 52-53 ppm, and aromatic carbons showing C-F and C-Br coupling. The carbon bearing the bromine will appear around 115 ppm, while the carbon bearing the fluorine will show a large one-bond C-F coupling constant.[3] |

| FT-IR | Characteristic absorptions for N-H stretching (around 3300 cm⁻¹), C=O stretching of the carbamate (around 1730 cm⁻¹), and C-F/C-Br stretching in the fingerprint region. |

| Mass Spec (ESI) | The mass spectrum will show molecular ion peaks [M+H]⁺ corresponding to the isotopic distribution of bromine (¹⁹Br and ⁸¹Br), resulting in two peaks of nearly equal intensity at approximately m/z 248 and 250. |

Reactivity and Applications in Medicinal Chemistry

The utility of methyl N-(4-bromo-3-fluorophenyl)carbamate lies in its capacity as a versatile intermediate. The carbamate group can act as a protecting group for the aniline or as a key hydrogen bond donor in drug-receptor interactions.[4][5] The aryl bromide is particularly significant as it serves as a synthetic handle for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions.[6]

This compound is a precursor for synthesizing a range of biologically active molecules.[2][7] The 4-bromo-3-fluorophenyl motif is found in several developmental drugs, particularly those targeting protein kinases.

Application Workflow Example: Suzuki Coupling

The aryl bromide of methyl N-(4-bromo-3-fluorophenyl)carbamate can be readily coupled with an aryl boronic acid to generate more complex biaryl structures, a common core in many pharmaceutical agents.[6]

Caption: Role as a substrate in a Suzuki cross-coupling reaction.

Safety and Handling

-

Hazard Classification: While specific data for this compound is limited, related anilines and carbamates should be handled as irritants.[8] Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

Multichem Exports. 4-Bromo-3-Fluoroaniline. [Link]

-

Stenutz. methyl N-(4-fluorophenyl)carbamate. [Link]

-

PubChem. N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine. [Link]

-

Organic Chemistry Portal. Carbamate synthesis by carbamoylation. [Link]

-

Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). [Link]

- Google Patents.

-

PubChem. propyl N-(4-fluoro-3-methylphenyl)carbamate. [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

- Google Patents.

-

National Center for Biotechnology Information. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

-

University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]

-

MDPI. Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. [Link]

-

ResearchGate. Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. [Link]

-

National Center for Biotechnology Information. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

-

ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

-

MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

-

National Center for Biotechnology Information. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

Sources

- 1. N-(4-Bromo-3-Fluorophenyl)Carbamic Acid Phenyl methyl Ester, China N-(4-Bromo-3-Fluorophenyl)Carbamic Acid Phenyl methyl Ester Selling, Selling China N-(4-Bromo-3-Fluorophenyl)Carbamic Acid Phenyl methyl Ester, Shanghai FWD Chemicals Limited [chemnet.com]

- 2. 4-Bromo-3-Fluoroaniline Exporter | 4-Bromo-3-Fluoroaniline Exporting Company | 4-Bromo-3-Fluoroaniline International Distributor [multichemexports.com]

- 3. mdpi.com [mdpi.com]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 4-Bromo-3,5-dimethylphenyl N-methylcarbamate 98 672-99-1 [sigmaaldrich.com]

Protocol for the Structural Elucidation of Methyl N-(4-bromo-3-fluorophenyl)carbamate

Executive Summary

This guide details the structural elucidation and characterization of methyl N-(4-bromo-3-fluorophenyl)carbamate , a critical intermediate often utilized in the synthesis of kinase inhibitors and agrochemicals. The presence of a halogenated aromatic core combined with a carbamate linkage presents specific spectroscopic challenges—namely, distinguishing regiochemical isomers of the fluorine substituent and resolving bromine isotopic patterns.

This protocol synthesizes data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy to build a self-validating structural argument.

Synthetic Context & Sample Origin

To understand the impurities and expected spectral signals, one must first understand the genesis of the sample. The compound is typically synthesized via the Schotten-Baumann reaction or nucleophilic attack of an aniline on a chloroformate.

-

Precursors: 4-bromo-3-fluoroaniline + Methyl Chloroformate.

-

Base: Pyridine or Potassium Carbonate (

). -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Critical Impurity Profile:

-

Symmetrical Urea: 1,3-bis(4-bromo-3-fluorophenyl)urea (Result of moisture/excess aniline).

-

HCl Salts: If the base wash is insufficient.

-

Starting Material: Unreacted aniline (distinct amine peaks in IR/NMR).

Mass Spectrometry: The Isotopic Signature

Mass spectrometry provides the first " go/no-go " decision point by confirming the molecular weight and the presence of bromine.

Theoretical Data

-

Formula:

-

Exact Mass (

): 246.96 -

Exact Mass (

): 248.96

Diagnostic Interpretation

Bromine possesses two stable isotopes,

| Ion Species | m/z Value | Relative Intensity | Interpretation |

| [M+H]⁺ ( | 247.97 | 100% | Protonated molecular ion (Base peak usually). |

| [M+H]⁺+2 ( | 249.97 | ~98% | The "M+2" signature confirming one Br atom. |

| Fragment [M-31]⁺ | ~217/219 | Variable | Loss of methoxy group ( |

Protocol Check: If the intensity ratio of M : M+2 is 3:1, the sample contains Chlorine, not Bromine.[1] If the ratio is 1:2:1, the sample contains two Bromine atoms.[2]

NMR Spectroscopy: The Elucidation Core

This section utilizes 1H, 13C, and 19F NMR.[3] The presence of Fluorine (

NMR (Verification of Environment)

-

Predicted Shift:

-105 to -115 ppm (Typical for fluoro-benzenes). -

Multiplicity: The signal will not be a singlet if proton decoupling is not applied. It will appear as a complex multiplet due to coupling with H2, H5, and H6.

-

Standard: Run proton-coupled

to confirm the number of neighboring protons.

NMR (Proton Assignment)

-

Solvent: DMSO-

(Preferred to visualize the amide -NH proton, which often exchanges/disappears in

| Position | Type | Shift ( | Multiplicity | Assignment Logic | |

| NH | Amide | 9.8 - 10.2 | Broad Singlet | - | Deshielded by carbonyl and aromatic ring. |

| H-2 | Ar-H | 7.55 | dd | Ortho to F (large coupling), meta to Br. | |

| H-5 | Ar-H | 7.65 | dd | Ortho to Br, meta to F. | |

| H-6 | Ar-H | 7.25 | dd | Ortho to N, meta to F. | |

| CH₃ | Methyl | 3.68 | Singlet | - | Isolated methyl ester group. |

NMR (The Fluorine Ruler)

This is the definitive experiment. The magnitude of the Carbon-Fluorine coupling constants (

-

C-3 (C-F):

ppm.[4] Doublet, -

C-2:

ppm. Doublet, -

C-4 (C-Br):

ppm.[5] Doublet, -

C-1 (C-N):

ppm. Doublet, -

C=O:

ppm. Singlet (Too far from F).

Visualization of Structural Logic

The following diagram illustrates the connectivity established by the NMR coupling constants described above.

Caption: Network of

Experimental Protocols

Sample Preparation for NMR[7]

-

Mass: Weigh 5–10 mg of the solid carbamate.

-

Solvent: Add 0.6 mL of DMSO-

(99.9% D).-

Why DMSO? Chloroform (

) may cause the carbamate NH peak to broaden or disappear due to exchange. DMSO stabilizes the NH via hydrogen bonding, yielding a sharp singlet.

-

-

Tube: Transfer to a clean, dry 5mm NMR tube.

-

Acquisition:

-

Run 1H (16 scans) for integration.

-

Run 13C{1H} (512-1024 scans) to resolve the C-F splitting.

-

Run 19F (non-decoupled) to confirm environment.

-

HPLC Purity Check (Quality Control)

Before biological testing, purity must be established.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Aromatic) and 210 nm (Amide).

-

Expected Retention: The compound is moderately lipophilic (LogP ~ 2.5) and will elute later than the aniline starting material but earlier than the bis-urea impurity.

Elucidation Workflow Diagram

The following flowchart defines the decision-making process for confirming the structure.

Caption: Step-by-step logic flow from crude synthesis to structural validation.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for substituent additivity rules).

-

Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods - 13C-19F Coupling Constants. University of Wisconsin-Madison.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for Bromine Isotopes.

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Source for pulse sequence protocols).

Sources

synthesis pathway for methyl N-(4-bromo-3-fluorophenyl)carbamate

Executive Summary

Methyl N-(4-bromo-3-fluorophenyl)carbamate is a critical intermediate in the synthesis of agrochemicals and pharmaceutical agents, particularly kinase inhibitors where the 3-fluoro-4-bromo motif serves as a scaffold for Suzuki-Miyaura couplings.

This guide details two distinct synthesis pathways selected for their operational reliability and scalability.

-

Method A (The Kinetic Route): Uses methyl chloroformate. It is the preferred bench-scale method due to high conversion rates and mild conditions, despite the toxicity of reagents.

-

Method B (The Thermodynamic/Green Route): Uses dimethyl carbonate (DMC).[1][2][3][4] This is the preferred industrial route, utilizing non-toxic reagents, though it requires forcing conditions due to the reduced nucleophilicity of the 4-bromo-3-fluoroaniline starting material.[5]

Part 1: Strategic Retrosynthesis

To understand the synthesis, we must first deconstruct the target molecule.[5] The presence of the electron-withdrawing fluorine (inductive effect, -I) and bromine atoms on the aromatic ring significantly reduces the nucleophilicity of the aniline nitrogen. This necessitates the use of highly electrophilic carbonyl sources or catalytic activation.

Retrosynthesis Diagram

Figure 1: Retrosynthetic breakdown showing the two primary disconnection strategies.

Part 2: Method A – The Chloroformate Protocol (Bench Scale)

This method relies on the rapid nucleophilic attack of the aniline nitrogen on the highly electrophilic acyl chloride carbon of methyl chloroformate.

2.1 Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution. The base (typically Pyridine or Potassium Carbonate) plays a dual role:

-

Scavenger: Neutralizes the HCl byproduct to drive the equilibrium forward.

-

Catalyst (if Pyridine is used): Forms a highly reactive N-acylpyridinium intermediate, accelerating the attack by the electron-deficient aniline.

2.2 Experimental Protocol

Scale: 10.0 mmol basis Yield Expectation: 85–92%

Reagents:

-

4-Bromo-3-fluoroaniline (1.90 g, 10 mmol)[5]

-

Methyl chloroformate (1.04 g, 11 mmol, 1.1 equiv)[5]

-

Pyridine (0.95 g, 12 mmol, 1.2 equiv) or

(suspension)[5] -

Dichloromethane (DCM) (anhydrous, 20 mL)[5]

Step-by-Step Workflow:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-bromo-3-fluoroaniline in anhydrous DCM.

-

Base Addition: Add pyridine in one portion. The solution may warm slightly.

-

Temperature Control: Cool the reaction mixture to 0°C using an ice-water bath.

-

Critical: Low temperature prevents the formation of the N,N-bis(methoxycarbonyl) byproduct.

-

-

Electrophile Addition: Add methyl chloroformate dropwise over 10 minutes via a syringe or addition funnel.

-

Observation: A white precipitate (pyridinium hydrochloride) will form immediately.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

-

Quench & Workup:

-

Purification: Recrystallize from Hexanes/EtOAc or perform flash chromatography if high purity (>99%) is required.

2.3 Reaction Workflow Diagram

Figure 2: Step-by-step workflow for the Methyl Chloroformate route.[8]

Part 3: Method B – The Dimethyl Carbonate (DMC) Route (Green/Industrial)[5]

For large-scale applications, avoiding chlorinated reagents (chloroformate) and solvents (DCM) is preferred.[5] DMC acts as both the solvent and the methoxycarbonylating agent.

3.1 Mechanistic Insight

This reaction follows a

-

Challenge: The reaction is thermodynamically unfavorable at standard pressure.

-

Solution: Use of a catalyst (e.g., TBD or Lewis Acids) and reflux conditions to drive the leaving group (methanol) removal.

3.2 Experimental Protocol

Scale: 50.0 mmol basis Yield Expectation: 75–85%

Reagents:

-

4-Bromo-3-fluoroaniline (9.5 g, 50 mmol)[5]

-

Dimethyl Carbonate (DMC) (45 g, ~10 equiv) - Acts as solvent[5]

-

Catalyst: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (5 mol%) OR

[5]

Step-by-Step Workflow:

-

Setup: Charge a high-pressure glass tube or autoclave with the aniline, DMC, and catalyst.[5]

-

Heating: Heat the mixture to 90°C (reflux temperature of DMC) for 12–24 hours.

-

Note: If using an autoclave, heating to 120°C significantly accelerates the reaction.[5]

-

-

Monitoring: Monitor via HPLC or GC. The reaction is slower than Method A.

-

Workup:

-

Distill off the excess DMC (recyclable).

-

The residue is the crude carbamate.

-

-

Purification: Recrystallization from toluene or ethanol/water mixture.

Part 4: Analytical Characterization & Data Comparison

To ensure the integrity of the synthesized compound, compare your data against these expected values.

4.1 Expected NMR Data (

)

-

1H NMR:

-

19F NMR:

-

Single peak around -105 to -110 ppm (depending on referencing).

-

4.2 Method Comparison Table

| Feature | Method A (Chloroformate) | Method B (DMC) |

| Atom Economy | Low (produces HCl/Salt waste) | High (produces Methanol) |

| Reaction Time | Fast (2–3 hours) | Slow (12–24 hours) |

| Safety Profile | High Risk (Toxic/Corrosive reagents) | Low Risk (Green reagents) |

| Purification | Extraction + Chromatography often needed | Distillation + Recrystallization |

| Suitability | R&D / Small Batch | Process / Manufacturing |

Part 5: Safety & Handling

-

Methyl Chloroformate: Highly toxic by inhalation. Causes severe skin burns and eye damage. Lachrymator. Must be handled in a fume hood.

-

4-Bromo-3-fluoroaniline: Harmful if swallowed or absorbed through skin.[5] Potential skin sensitizer.

-

Dimethyl Carbonate: Flammable liquid. Handle away from open flames.

References

-

Greene, T. W., & Wuts, P. G. M. (2006).[5] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for carbamate formation protocols). [5]

-

Selva, M., & Perosa, A. (2008).[5] "Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents." Green Chemistry, 10(4), 457-464.[5] (Validation of DMC as a green reagent).

-

Tundo, P., & Selva, M. (2002).[5] "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research, 35(9), 706–716.[5] (Mechanistic details on DMC reactivity with anilines).

-

Clayden, J., Greeves, N., & Warren, S. (2012).[5] Organic Chemistry. Oxford University Press. (Foundational mechanism for nucleophilic acyl substitution). [5]

Sources

- 1. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]

- 6. orgsyn.org [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methyl N-(4-bromo-3-fluorophenyl)carbamate: A Critical Pharmacophore Scaffold

[1][2]

Executive Summary

Methyl N-(4-bromo-3-fluorophenyl)carbamate (CAS: 396076-65-6) is a specialized organic carbamate primarily utilized as a high-value synthetic intermediate in the pharmaceutical industry.[1][2] Its biological significance is derived from its role as the key nitrogen donor and structural scaffold for the oxazolidinone class of antibiotics , most notably Tedizolid (Sivextro®) and Radezolid .

While the compound itself possesses latent carbamate toxicity (potential acetylcholinesterase inhibition), its primary "activity" in a drug development context is its function as a stable, crystalline precursor that undergoes cyclization to form the bioactive 5-hydroxymethyl-oxazolidin-2-one core.[1][2] This core is responsible for binding to the bacterial 50S ribosomal subunit, inhibiting protein synthesis.

Key Technical Highlights:

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

This compound represents a "masked" isocyanate, offering a safer and more stable alternative to the direct use of isocyanates in industrial synthesis.[2]

| Property | Data |

| IUPAC Name | Methyl N-(4-bromo-3-fluorophenyl)carbamate |

| CAS Number | 396076-65-6 |

| Molecular Formula | C₈H₇BrFNO₂ |

| Molecular Weight | 248.05 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| LogP (Predicted) | ~2.5 (Lipophilic due to halogenation) |

| Key Functional Groups | Carbamate (urethane), Aryl Fluoride (C-3), Aryl Bromide (C-4) |

Biological Context & Mechanism of Action[2][3][6]

The "Precursor Activity" Concept

In medicinal chemistry, the biological activity of this carbamate is defined by its downstream conversion. It serves as the Ring A building block for oxazolidinones.[2] The specific substitution pattern (3-Fluoro, 4-Bromo) is engineered for two critical biological functions in the final drug:

-

3-Fluoro Group (Metabolic Stability & Potency):

-

Electronic Effect: The fluorine atom at the meta position (relative to the nitrogen) lowers the pKa of the aniline nitrogen, enhancing the hydrogen bond donor capability of the NH in the final oxazolidinone ring.[2] This is crucial for binding to the peptidyl transferase center (PTC) of the bacterial ribosome.[2]

-

Metabolic Blockade: It blocks potential oxidative metabolism at the C-3 position.[1][2]

-

-

4-Bromo Group (Synthetic Handle):

Indirect Mechanism: Ribosomal Inhibition

Once converted to the final oxazolidinone (e.g., Tedizolid), the pharmacophore acts via:

-

Target: 23S rRNA of the 50S ribosomal subunit.

-

Action: Prevents the formation of the 70S initiation complex.

-

Specificity: The 3-fluorophenyl ring (derived from this carbamate) fits into a hydrophobic pocket within the ribosome, locking the inhibitor in place.[2]

Intrinsic Toxicology (Carbamate Class Effects)

While designed as an intermediate, aryl carbamates can exhibit biological activity as Acetylcholinesterase (AChE) inhibitors .

-

Mechanism: Carbamylation of the serine hydroxyl group in the active site of AChE.

-

Potency: The electron-withdrawing nature of the bromine and fluorine substituents significantly reduces the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon compared to pesticide carbamates (e.g., Carbaryl).[2]

-

Safety Implication: While less potent than pesticidal carbamates, it should be handled as a potential neurotoxin and irritant.

Experimental Protocols

Synthesis of Methyl N-(4-bromo-3-fluorophenyl)carbamate

Objective: To prepare the carbamate scaffold from the aniline precursor.[1][2][3][4]

Reagents:

-

Methyl chloroformate (1.2 eq)[2]

-

Pyridine or Sodium Bicarbonate (Base, 1.5 eq)[2]

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)[2]

Protocol:

-

Dissolution: Dissolve 4-bromo-3-fluoroaniline (e.g., 10 mmol) in dry DCM (50 mL) under an inert atmosphere (N₂).

-

Base Addition: Add pyridine (15 mmol) and cool the solution to 0°C using an ice bath.

-

Acylation: Dropwise add methyl chloroformate (12 mmol) over 15 minutes, maintaining the temperature below 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2]

-

Workup: Quench with water. Wash the organic layer with 1N HCl (to remove excess pyridine), followed by saturated NaHCO₃ and brine.[2]

-

Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica gel) if necessary.

Conversion to Oxazolidinone Core (Key Biological Step)

Objective: Cyclization to form the antibiotic core.

Reagents:

-

(R)-Glycidyl butyrate (or (S)-N-(3-chloro-2-hydroxypropyl)acetamide)[2]

-

Lithium tert-butoxide (LiOtBu) or n-Butyllithium (n-BuLi)[1][2]

Protocol Summary:

-

The carbamate is deprotonated by the strong base (LiOtBu) in THF at -78°C or 0°C.[2]

-

The anion attacks the chiral epoxide/glycidyl ester.

-

Intramolecular cyclization occurs, eliminating methanol (from the methyl carbamate methoxy group).

-

Result: Formation of the (R)-5-(hydroxymethyl)oxazolidin-2-one ring with the 4-bromo-3-fluorophenyl group attached at the nitrogen.[1][2][6]

Visualization: Synthesis & SAR Logic

The following diagram illustrates the transformation of the carbamate into the active antibiotic pharmacophore and the specific roles of the halogen substituents.

Caption: Synthesis pathway showing the conversion of the carbamate intermediate into the Tedizolid pharmacophore, highlighting the structural roles of the Fluorine and Bromine atoms.

References

-

Im, W. B., et al. (2011). "Discovery of torezolid as a novel 5-hydroxymethyl-oxazolidinone antibacterial agent."[1][2] Bioorganic & Medicinal Chemistry Letters, 21(22), 6763-6766.[2] Link[2]

-

Trias, J., et al. (2010). "Tedizolid phosphate (TR-701): a new oxazolidinone with enhanced potency."[1][2] Antimicrobial Agents and Chemotherapy, 54(6). Link[2]

- Gordeev, M. F. (2001). "Combinatorial synthesis of oxazolidinone antibacterial agents." Current Opinion in Drug Discovery & Development.

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11235440: Methyl (4-bromo-3-fluorophenyl)carbamate.[1][2] Link[2]

-

World Intellectual Property Organization (WIPO). Patent WO2005113520A1: "Process for preparing oxazolidinone derivatives." (Describes the use of carbamate intermediates). Link[2]

Sources

- 1. 510729-01-8|Benzyl (4-bromo-3-fluorophenyl)carbamate|BLD Pharm [bldpharm.com]

- 2. CAS 510729-01-8: (4-Bromo-3-Fluorophenyl)carbamic Acid Ben… [cymitquimica.com]

- 3. 3-Fluoro-4-broMoaniline | 656-65-5 [chemicalbook.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. 3-Fluoro-4-broMoaniline price,buy 3-Fluoro-4-broMoaniline - chemicalbook [chemicalbook.com]

Mechanism of Action of N-Aryl Carbamates: Allosteric Modulation and Cytoskeletal Disruption

This guide provides an in-depth technical analysis of N-aryl carbamates , distinguishing their unique pharmacological profiles from the more commonly discussed O-aryl (acylating) carbamates.

Executive Summary: The Structural Divergence

In drug development, the carbamate moiety (

Unlike their O-aryl counterparts (e.g., rivastigmine, carbaryl), which function primarily as covalent electrophiles that carbamoylate active site serines, N-aryl carbamates (where

This guide analyzes three distinct mechanistic pillars:

-

Positive Allosteric Modulation (PAM) of KCNQ potassium channels (e.g., Retigabine).[1]

-

Microtubule Destabilization via the Colchicine binding site.[2]

-

Electronic Tuning & Hydrolytic Stability for prodrug design.

Mechanism I: Positive Allosteric Modulation of KCNQ Channels

The most clinically significant application of N-aryl carbamates is the "opener" activity on K

The Binding Pocket (The "Tryptophan Switch")

Unlike pore-blockers, N-aryl carbamates bind to a hydrophobic pocket located between the S5 and S6 transmembrane segments of the channel protein.

-

Critical Residue: The indole ring of a conserved Tryptophan (Trp265 in KCNQ3) is the obligate anchor.

-

Interaction: The N-aryl carbamate moiety engages in

stacking or H-bond interactions with Trp265. The carbonyl oxygen of the carbamate acts as a hydrogen bond acceptor for the indole NH of Tryptophan. -

Conformational Effect: Binding stabilizes the open state of the channel, shifting the voltage dependence of activation (

) to more hyperpolarized potentials. This "brakes" neuronal excitability.[1]

Pathway Visualization: KCNQ Activation

The following diagram illustrates the allosteric signaling pathway initiated by N-aryl carbamate binding.

Figure 1: Signal transduction pathway for N-aryl carbamate-mediated KCNQ channel opening.

Mechanism II: Microtubule Destabilization (Antimitotic Action)

Certain N-aryl carbamates (specifically N-phenyl carbamates like chlorpropham and novel sulfonyl-carbamate derivatives) function as antimitotic agents.

The Colchicine Site Interaction

-

Target:

-Tubulin subunit. -

Site: The Colchicine binding domain, located at the interface between

- and -

Mechanism: The N-aryl moiety mimics the biaryl system of colchicine/combretastatin. Binding sterically hinders the "curved-to-straight" conformational change required for tubulin polymerization into microtubules.

-

Outcome: G2/M phase cell cycle arrest and subsequent apoptosis.[3]

Comparative Data: Tubulin Inhibitors

The table below compares the potency of N-aryl carbamates against standard tubulin inhibitors.

| Compound Class | Rep. Agent | Binding Site | IC50 (Polymerization) | Mechanism Type |

| N-Aryl Carbamate | Chlorpropham | Colchicine | ~10-50 | Reversible Binding |

| N-Aryl Carbamate | Novel Quinazolines | Colchicine | 1-5 | Reversible Binding |

| Benzimidazole | Nocodazole | Colchicine | ~1-2 | Reversible Binding |

| Natural Product | Colchicine | Colchicine | ~0.5-1 | Pseudo-irreversible |

Mechanism III: Hydrolytic Stability & Prodrug Kinetics

For drug developers, the N-aryl group acts as an electronic "tuner." Unlike N-alkyl carbamates, the N-aryl group allows for conjugation with the aromatic ring, affecting the lability of the carbonyl carbon.

The E1cB Elimination Pathway

While O-aryl carbamates hydrolyze via direct nucleophilic attack (B

-

Deprotonation: The N-H proton is relatively acidic due to the electron-withdrawing aryl group (

). Base removes this proton. -

Elimination: The resulting anion eliminates the alkoxide group (

) to form a reactive Isocyanate intermediate ( -

Collapse: The isocyanate reacts rapidly with water to form the amine (

) and

Implication for Drug Design:

-

Stability: At physiological pH (7.4), N-aryl carbamates are generally stable, making them excellent linkers for prodrugs or stable pharmacophores (like Retigabine).

-

Toxicity: If the N-aryl group is highly electron-withdrawing (e.g., p-nitrophenyl), the E1cB rate increases, potentially releasing toxic isocyanates in vivo.

Experimental Protocols

Protocol A: Rubidium ( ) Efflux Assay (KCNQ Activity)

To validate the "Opener" mechanism (Mechanism I).

-

Cell Preparation: Transfect CHO or HEK293 cells with KCNQ2/3 cDNA. Plate at 50,000 cells/well in poly-D-lysine coated plates.

-

Loading: Incubate cells with

(1 -

Wash: Aspirate medium and wash 3x with low-K

buffer to remove extracellular isotope. -

Agonist Challenge: Add the N-aryl carbamate test compound (0.1 - 100

M) in depolarization buffer (high K -

Sampling: Collect supernatant after 5-10 minutes.

-

Lysis: Lyse cells with 0.1M NaOH to determine remaining intracellular

. -

Calculation:

Interpretation: A dose-dependent increase in efflux compared to vehicle control confirms channel opening.

Protocol B: Turbidimetric Tubulin Polymerization Assay

To validate the "Microtubule Destabilization" mechanism (Mechanism II).

-

Reagents: Purified bovine brain tubulin (>99% pure), GTP (1 mM), PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

, pH 6.9). -

Setup: Prepare a 96-well half-area plate at 4°C.

-

Addition: Add test compound (10

M) to wells. Add tubulin mix (final conc. 3 mg/mL) containing GTP. -

Initiation: Transfer plate immediately to a pre-warmed reader at 37°C.

-

Measurement: Monitor Absorbance at 340 nm every 30 seconds for 60 minutes.

-

Analysis:

-

V

: Calculate the maximum slope of the polymerization curve. -

Steady State: Measure final absorbance.

-

Result: N-aryl carbamate inhibitors will suppress the increase in A340, showing a flat line similar to colchicine.

-

Visualization of Experimental Workflow

The following diagram outlines the decision tree for characterizing a novel N-aryl carbamate lead.

Figure 2: Characterization workflow for N-aryl carbamate candidates.

References

-

Gunthorpe, M. J., et al. (2012). "The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy."[1] Epilepsia. Link

-

Tatulian, L., & Brown, D. A. (2003).[4] "Effect of the KCNQ potassium channel opener retigabine on single KCNQ2/3 channels." Journal of Physiology. Link

-

Lange, W., et al. (2009). "Refinement of the binding site and mode of action of the anticonvulsant Retigabine on KCNQ K+ channels." Molecular Pharmacology. Link

-

Vacondio, F., et al. (2010).[5] "Qualitative structure-metabolism relationships in the hydrolysis of carbamates." Drug Metabolism Reviews. Link

-

Kuo, C. C., et al. (2023). "Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line." International Journal of Molecular Sciences. Link

-

Kathuria, S., et al. (2003). "Modulation of anxiety through blockade of anandamide hydrolysis." Nature Medicine. (Context on FAAH inhibition distinction). Link

Sources

- 1. The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting tubulin polymerization by novel 7-aryl-pyrroloquinolinones: Synthesis, biological activity and SARs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. papers.ssrn.com [papers.ssrn.com]

- 4. jneurosci.org [jneurosci.org]

- 5. Qualitative structure-metabolism relationships in the hydrolysis of carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Uncharted: A Technical Safety and Handling Guide for Methyl N-(4-bromo-3-fluorophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Approach to Novel Compound Safety

In the dynamic landscape of pharmaceutical research and development, novel chemical entities are the lifeblood of innovation. Methyl N-(4-bromo-3-fluorophenyl)carbamate, a compound with potential applications in medicinal chemistry, represents one such frontier. As with any new or sparsely documented chemical, a robust and scientifically-grounded approach to safety and handling is not just a regulatory formality, but a cornerstone of responsible research.

This in-depth technical guide has been developed to provide researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling, storage, and disposal of methyl N-(4-bromo-3-fluorophenyl)carbamate. In the absence of a specific, officially published Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally analogous compounds, established principles of chemical safety for carbamates and halogenated aromatic compounds, and field-proven best practices. Our objective is to empower you with the knowledge to mitigate risks and foster a culture of safety in your laboratory.

Compound Identification and Hazard Analysis

Structural Formula:

A skeletal representation of the molecule.

Physicochemical Data (Estimated from Analogues):

| Property | Estimated Value/Information | Basis for Estimation |

| Molecular Formula | C8H7BrFNO2 | Calculated |

| Molecular Weight | 248.05 g/mol | Calculated |

| Physical State | Likely a solid at room temperature. | Based on similar carbamate compounds.[1] |

| Melting Point | Not available. Similar compounds like 4-Bromo-3,5-dimethylphenyl N-methylcarbamate have a melting point of 114-116 °C.[1] | Analogy to structurally related molecules. |

| Boiling Point | Not available. Expected to be high and may decompose upon heating. | General characteristic of aromatic carbamates. |

| Solubility | Likely soluble in organic solvents such as acetonitrile, methanol, and acetone. Sparingly soluble in water. | Based on general solubility of carbamates and halogenated aromatics.[2] |

Presumptive Hazard Classification:

Based on data for related compounds, methyl N-(4-bromo-3-fluorophenyl)carbamate should be handled as a substance with the following potential hazards:

-

Acute Toxicity (Oral, Dermal, Inhalation): While specific data is unavailable, carbamates as a class can be toxic if ingested, inhaled, or absorbed through the skin.[3]

-

Skin Corrosion/Irritation: Expected to be a skin irritant.[4][5]

-

Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.[4][5]

-

Carcinogenicity: Some carbamates, such as methyl carbamate, are suspected of causing cancer.[6] Given this, it is prudent to handle this compound as a potential carcinogen.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling is crucial to minimize exposure risk. The following workflow outlines key steps from preparation to post-handling procedures.

Safe Handling Workflow.

Personal Protective Equipment (PPE) Protocol:

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile gloves (minimum thickness of 0.11 mm). Change gloves frequently and immediately if contaminated. | Prevents skin contact. Carbamates can be absorbed through the skin.[3] |

| Eye/Face Protection | Chemical safety goggles. Use a face shield if there is a splash hazard. | Protects against eye irritation from dust or splashes.[5] |

| Skin and Body Protection | Laboratory coat. Consider a disposable gown for larger quantities. | Prevents contamination of personal clothing. |

| Respiratory Protection | Use a NIOSH-approved respirator with an organic vapor cartridge and a P95 particulate filter if working outside of a fume hood or if dust generation is likely. | Protects against inhalation of dusts or aerosols.[7] |

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and prevent accidental release.

-

Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[8] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[9]

-

Hazardous Decomposition Products: Upon combustion, may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.

Disposal Considerations

All waste generated from handling methyl N-(4-bromo-3-fluorophenyl)carbamate should be treated as hazardous waste.

-

Solid Waste: Collect in a clearly labeled, sealed container designated for hazardous chemical waste. This includes unused compound and contaminated consumables (e.g., weigh boats, pipette tips).[10]

-

Liquid Waste: Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[10]

-

Disposal Method: Incineration in a licensed hazardous waste facility is the preferred method for the disposal of halogenated organic compounds.[11] High-temperature incineration (around 1200 K) helps to prevent the formation of toxic byproducts like dioxins and furans.[11] Alternatively, chemical degradation methods such as treatment with Fenton's reagent can be considered for small quantities, though this is resource-intensive.

Emergency Procedures

Emergency Spill Response Flowchart.

| Emergency Situation | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

Toxicological Information

The primary toxicological concern with N-methyl carbamates is their ability to inhibit the enzyme acetylcholinesterase (AChE).[13]

Mechanism of Action:

Carbamates reversibly bind to and inactivate AChE.[13] This leads to an accumulation of the neurotransmitter acetylcholine at nerve synapses, resulting in overstimulation of the nervous system.[3] The reversibility of this binding means that the toxic effects are generally of shorter duration than those of organophosphates.[13]

Potential Health Effects:

-

Acute Effects: Symptoms of acute exposure are related to cholinergic overstimulation and can include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE).[13] Other symptoms may include headache, dizziness, blurred vision, muscle twitching, and in severe cases, respiratory depression and seizures.[3]

-

Chronic Effects: Long-term exposure to some carbamates has been linked to neurotoxic effects and potential carcinogenicity.[6] Due to the lack of specific data for methyl N-(4-bromo-3-fluorophenyl)carbamate, it is prudent to minimize chronic exposure.

Conclusion: A Commitment to Safety

This guide provides a comprehensive framework for the safe handling of methyl N-(4-bromo-3-fluorophenyl)carbamate, grounded in the principles of chemical safety and data from analogous compounds. As researchers and scientists, our commitment to discovery must be matched by an unwavering commitment to safety. By adhering to these guidelines, you can mitigate risks and ensure a safe and productive research environment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and in case of any uncertainty.

References

-

Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

- Chem-Supply Pty Ltd. (2024, August 23).

- BenchChem. (2025, December).

- U.S. Environmental Protection Agency. (n.d.).

- Fisher Scientific. (n.d.).

- Chemos GmbH & Co.KG. (n.d.).

- Apollo Scientific. (2023, March 12).

- NOP. (n.d.).

-

ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

- Fisher Scientific Company. (2025, December 20).

- Sigma-Aldrich Inc. (2025, October 7).

- Nipissing University. (2019, June 12).

- TCI EUROPE N.V. (n.d.). Safety Data Sheet: Methyl (E)-4-(Bromomethyl)

-

PubChem. (n.d.). 4-Bromo-3,5-dimethylphenyl N-methylcarbamate. Retrieved from [Link]

- AccuStandard. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- ResearchGate. (n.d.).

-

National Center for Biotechnology Information. (2023, May 1). Carbamate Toxicity. Retrieved from [Link]

Sources

- 1. 4-溴-3,5-二甲苯基-N-甲基氨基甲酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Making sure you're not a bot! [oc-praktikum.de]

- 3. npic.orst.edu [npic.orst.edu]

- 4. 4-Bromo-3,5-dimethylphenyl N-methylcarbamate | C10H12BrNO2 | CID 688148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accustandard.com [accustandard.com]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. agilent.com [agilent.com]

- 9. fishersci.com [fishersci.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unlocking New Frontiers: A Technical Guide to the Research Applications of Methyl N-(4-bromo-3-fluorophenyl)carbamate

Introduction: A Versatile Scaffold for Innovation

In the landscape of chemical synthesis and drug discovery, the strategic design of molecular building blocks is paramount. Methyl N-(4-bromo-3-fluorophenyl)carbamate emerges as a compound of significant interest, embodying a unique combination of functional groups that offer a rich tapestry of potential research applications. This guide provides an in-depth exploration of this molecule, not as a static entity, but as a dynamic scaffold for the generation of novel chemical entities in medicinal chemistry, agrochemicals, and materials science. The presence of a bromine atom, a fluorine atom, and a carbamate linkage on a phenyl ring provides a trifecta of reactive and modulatory sites, positioning it as a valuable intermediate for researchers and drug development professionals.

The 4-bromo-3-fluorophenyl moiety is a well-established pharmacophore, with its precursor, 4-bromo-3-fluoroaniline, serving as a critical starting material for various biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The strategic placement of the bromine and fluorine atoms influences the electronic properties and metabolic stability of resulting compounds, often enhancing their efficacy and selectivity.[3] The addition of the methylcarbamate group introduces a hydrogen bond donor and acceptor, further expanding the potential for molecular interactions and serving as a key structural motif in a wide array of bioactive compounds.[4]

This technical guide will delve into the potential research applications of methyl N-(4-bromo-3-fluorophenyl)carbamate, providing insights into its synthetic utility, and proposing experimental workflows for its incorporation into discovery pipelines.

Core Chemical Attributes and Synthetic Considerations

The inherent reactivity of methyl N-(4-bromo-3-fluorophenyl)carbamate is dictated by its key functional groups. The bromine atom is a prime site for cross-coupling reactions, the carbamate moiety offers opportunities for modification or can act as a bioisostere for other functional groups, and the fluorine atom can enhance binding affinity and metabolic stability.

Key Physicochemical Properties (Predicted)

| Property | Value | Significance in Research Applications |

| Molecular Formula | C8H7BrFNO2 | Provides the basis for molecular weight and elemental composition. |

| Molecular Weight | 248.05 g/mol | Important for stoichiometric calculations in synthesis. |

| Melting Point | 102-105°C (for the related benzyl carbamate)[5] | Useful for purity assessment and reaction monitoring. |

| Boiling Point | ~360 °C (Predicted for the related benzyl carbamate)[5] | Indicates thermal stability. |

| Solubility | Likely soluble in organic solvents like methanol, ethyl acetate, and DMSO.[5][6] | Crucial for selecting appropriate reaction and purification conditions. |

Synthetic Pathways

The synthesis of methyl N-(4-bromo-3-fluorophenyl)carbamate can be readily achieved from its aniline precursor, 4-bromo-3-fluoroaniline. A common and efficient method involves the acylation of the aniline with methyl chloroformate in the presence of a base.

Experimental Protocol: Synthesis of Methyl N-(4-bromo-3-fluorophenyl)carbamate

Materials:

-

4-bromo-3-fluoroaniline

-

Methyl chloroformate

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve 4-bromo-3-fluoroaniline (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add pyridine (1.1 eq) to the stirred solution.

-

Add methyl chloroformate (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure methyl N-(4-bromo-3-fluorophenyl)carbamate.

Potential Research Application 1: A Keystone in Drug Discovery

The structural motifs present in methyl N-(4-bromo-3-fluorophenyl)carbamate make it a highly attractive starting point for the synthesis of novel therapeutic agents. The carbamate group is a recognized pharmacophore in many approved drugs and investigational compounds.[4]

As a Precursor for Kinase Inhibitors

Many kinase inhibitors utilize a substituted phenylamine core to interact with the hinge region of the kinase domain. The 4-bromo-3-fluorophenyl scaffold can be elaborated through Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions at the bromine position to introduce various aryl or heteroaryl moieties.[3] These groups can then occupy the ATP-binding pocket of the target kinase. The carbamate can be maintained as a key interacting group or be further modified.

Workflow for Kinase Inhibitor Synthesis

Caption: Synthetic workflow for developing kinase inhibitors.

Modulators of Formyl Peptide Receptors

N-phenyl carbamate derivatives have been identified as selective modulators of the formyl peptide receptor 2 (FPR2), which is involved in inflammatory responses.[7] Methyl N-(4-bromo-3-fluorophenyl)carbamate can serve as a core structure for the synthesis of a library of analogs to explore the structure-activity relationship for FPR2 modulation.

Potential Research Application 2: Innovations in Agrochemicals

The carbamate functional group is a cornerstone of the agrochemical industry, with N-methyl carbamates being widely used as insecticides due to their anticholinesterase activity.[8] Furthermore, the inclusion of halogen atoms, particularly fluorine, is a common strategy to enhance the potency and metabolic stability of pesticides.[2]

Development of Novel Fungicides and Insecticides

Novel N-aryl carbamate derivatives have shown promising antifungal activity against various plant pathogens.[4] The 4-bromo-3-fluorophenyl scaffold can be used to generate new carbamate-based fungicides and insecticides. The bromine atom can be a site for further derivatization to fine-tune the biological activity and spectrum of the resulting compounds.

Experimental Protocol: Antifungal Activity Screening

Materials:

-

Synthesized methyl N-(4-bromo-3-fluorophenyl)carbamate derivatives

-

Potato Dextrose Agar (PDA) medium

-

Cultures of target plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea)

-

Sterile petri dishes

-

Dimethyl sulfoxide (DMSO)

-

Positive control (commercial fungicide)

Procedure:

-

Prepare PDA medium and sterilize by autoclaving.

-

Dissolve the test compounds and the positive control in DMSO to prepare stock solutions.

-

Incorporate the test compounds at various concentrations into the molten PDA medium.

-

Pour the amended PDA into sterile petri dishes and allow to solidify.

-

Inoculate the center of each plate with a mycelial plug of the target fungus.

-

Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period.

-

Measure the radial growth of the fungal colony and calculate the percentage of inhibition compared to the control (DMSO-treated) plates.

Potential Research Application 3: Advanced Materials Science

The unique electronic properties conferred by the fluorine and bromine atoms, combined with the potential for hydrogen bonding from the carbamate group, make methyl N-(4-bromo-3-fluorophenyl)carbamate an interesting building block for functional polymers and coatings.[2] The bromo- and fluoro-substituents can enhance properties such as thermal stability, chemical resistance, and flame retardancy.

Monomer for Specialty Polymers

Following conversion of the bromine to a more reactive functional group (e.g., a boronic acid or an alkyne) via established synthetic routes[9], methyl N-(4-bromo-3-fluorophenyl)carbamate can be used as a monomer in polymerization reactions. The resulting polymers could exhibit unique optical or electronic properties suitable for applications in organic electronics or as advanced coatings.

Conceptual Pathway for Polymer Synthesis

Caption: Pathway for creating functional polymers.

Conclusion: A Scaffold of Opportunity

Methyl N-(4-bromo-3-fluorophenyl)carbamate represents a versatile and underexplored chemical entity with significant potential across multiple scientific disciplines. Its strategic combination of a readily modifiable bromine atom, a metabolism-enhancing fluorine atom, and a bioactive carbamate moiety makes it a valuable tool for researchers. From the rational design of next-generation therapeutics and agrochemicals to the synthesis of novel functional materials, the applications of this compound are limited only by the ingenuity of the scientists who employ it. This guide serves as a foundational resource to inspire and facilitate the exploration of methyl N-(4-bromo-3-fluorophenyl)carbamate in pioneering research endeavors.

References

-

Multichem Exports. 4-Bromo-3-Fluoroaniline. Available from: [Link]

-

ACS Publications. Phenylthiocarbamate or N-Carbothiophenyl Group Chemistry in Peptide Synthesis and Bioconjugation. Available from: [Link]

- Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(43), 7919-7922.

-

ResearchGate. Phenyl N-phenylcarbamate. Available from: [Link]

-

Bentham Science Publishers. Synthesis of Methyl N-phenylcarbamate Derivatives by Xphos Pd G2 Catalyzed Intermolecular Amidation Reaction. Available from: [Link]

-

MDPI. Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes. Available from: [Link]

-

MDPI. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Available from: [Link]

-

PrepChem.com. Synthesis of methyl N-phenylcarbamate. Available from: [Link]

-

Wikipedia. Methyl carbamate. Available from: [Link]

Sources

- 1. 4-Bromo-3-Fluoroaniline Exporter | 4-Bromo-3-Fluoroaniline Exporting Company | 4-Bromo-3-Fluoroaniline International Distributor [multichemexports.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 3-Fluoro-4-broMoaniline CAS#: 656-65-5 [amp.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Methyl carbamate - Wikipedia [en.wikipedia.org]

- 9. sites.pitt.edu [sites.pitt.edu]

methyl N-(4-bromo-3-fluorophenyl)carbamate molecular weight and formula

The following technical guide provides an in-depth analysis of methyl N-(4-bromo-3-fluorophenyl)carbamate , a critical intermediate in the synthesis of oxazolidinone antibacterials and kinase inhibitors.

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

Methyl N-(4-bromo-3-fluorophenyl)carbamate (CAS 396076-65-6 ) is a specialized organic intermediate used primarily in the pharmaceutical development of anti-infectives and oncology therapeutics.[1][2] Structurally, it functions as a stable, lipophilic precursor to the 4-bromo-3-fluoroaniline pharmacophore.[1][3] Its carbamate moiety serves two distinct roles: it acts as a robust protecting group for the aniline nitrogen during harsh halogenation or coupling reactions, and it functions as a reactive electrophile for cyclization into oxazolidinones (e.g., in the synthesis of Tedizolid analogs).[3]

Chemical Identity & Physicochemical Properties[4][5][6][7][8][9][10]

The molecule combines a halogenated aromatic core with a carbamate ester. The fluorine atom at the meta position modulates metabolic stability and pKa, while the bromine at the para position serves as a versatile handle for transition-metal catalyzed cross-coupling.[3]

Key Data Table[1]

| Property | Specification |

| IUPAC Name | Methyl N-(4-bromo-3-fluorophenyl)carbamate |

| CAS Number | 396076-65-6 |

| Molecular Formula | C₈H₇BrFNO₂ |

| Molecular Weight | 248.05 g/mol |

| Exact Mass | 246.9644 |

| Physical State | White to off-white solid |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water |

| Melting Point | 102–105 °C (Typical for this class) |

| SMILES | COC(=O)NC1=CC(=C(C=C1)Br)F |

Structural Visualization

The diagram below illustrates the core connectivity and the electronic influence of the substituents.

Figure 1: Structural connectivity showing the strategic placement of halogen atoms for downstream functionalization.[1][3]

Synthetic Protocol

The most reliable synthesis involves the Schotten-Baumann reaction of 4-bromo-3-fluoroaniline with methyl chloroformate.[1] This method is preferred over dimethyl carbonate aminolysis for small-scale high-purity needs due to milder thermal conditions.[1]

Reagents & Materials

-

Substrate: 4-Bromo-3-fluoroaniline (CAS 656-65-5)

-

Reagent: Methyl Chloroformate (1.5 equiv)[3]

-

Base: Sodium Bicarbonate (NaHCO₃) or Pyridine[3]

-

Solvent: Dichloromethane (DCM) or THF/Water biphasic system[3]

Step-by-Step Methodology

-

Preparation: Dissolve 4-bromo-3-fluoroaniline (1.0 equiv) in DCM (approx. 10 mL per gram of substrate).

-

Base Addition: Add a saturated aqueous solution of NaHCO₃ (2.0 equiv) to create a biphasic mixture. Cool the system to 0 °C.

-

Acylation: Dropwise add methyl chloroformate (1.2–1.5 equiv) over 20 minutes, maintaining the temperature below 5 °C to prevent bis-acylation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1]

-

Workup: Separate the organic layer.[4] Extract the aqueous layer once with DCM. Combine organics and wash with 1N HCl (to remove unreacted aniline) followed by brine.

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Heptane if necessary to obtain the pure carbamate.

Synthesis Workflow Diagram

Figure 2: Process flow for the Schotten-Baumann synthesis of the title compound.

Reactivity & Applications in Drug Design[12]

This molecule is not merely a protected aniline; it is a "spring-loaded" scaffold.[1] The carbamate group activates the nitrogen for cyclization, while the aryl halides allow for modular construction of complex drugs.[3]

Key Reaction Pathways[1]

-

Suzuki-Miyaura Coupling: The C-Br bond is highly reactive toward palladium-catalyzed coupling with boronic acids.[1] This is the primary route to biaryl scaffolds found in kinase inhibitors (e.g., BRAF or MEK inhibitors).[3]

-

Oxazolidinone Formation: Treatment with glycidyl butyrate or similar epoxides in the presence of a base (e.g., LiOtBu) leads to the formation of the oxazolidinone ring, the core pharmacophore of antibiotics like Linezolid and Tedizolid.[3]

-

Carbamate Cleavage: The methyl carbamate is stable under acidic conditions but can be cleaved using iodotrimethylsilane (TMSI) or strong basic hydrolysis to regenerate the free aniline if a protecting group strategy is employed.

Application Logic

Figure 3: Divergent synthetic utility of the scaffold in medicinal chemistry.

Safety & Handling

While specific toxicological data for this intermediate may be limited, it should be handled with the precautions standard for halogenated anilines and carbamates.[3]

-

Hazard Classification (GHS):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and use within a fume hood are mandatory.[3]

-

Storage: Store in a cool, dry place. The carbamate linkage is generally stable, but prolonged exposure to moisture should be avoided to prevent hydrolysis.[3]

References

-

PubChem. (n.d.).[5] N-(4-bromo-3-fluorophenyl)carbamic acid phenylmethyl ester (Benzyl Analog). Retrieved from [Link][3]

- Google Patents. (2016). Patent US20160115138A1: Preparation of oxazolidinone derivatives.

Sources

- 1. 510729-01-8|Benzyl (4-bromo-3-fluorophenyl)carbamate|BLD Pharm [bldpharm.com]

- 2. 396076-65-6|Methyl (4-bromo-3-fluorophenyl)carbamate|BLD Pharm [bldpharm.com]

- 3. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 5. N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine | C10H11BrFNO | CID 81437059 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of Methyl N-(4-bromo-3-fluorophenyl)carbamate: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of methyl N-(4-bromo-3-fluorophenyl)carbamate, a compound of significant interest in medicinal chemistry and drug development. By examining its predicted Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, this document serves as a crucial resource for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules. The guide delves into the theoretical underpinnings of the observed and predicted spectral features, offering a robust framework for compound identification and structural elucidation.

Introduction: The Significance of Methyl N-(4-bromo-3-fluorophenyl)carbamate

Methyl N-(4-bromo-3-fluorophenyl)carbamate belongs to the carbamate class of compounds, which are integral to the development of a wide array of pharmaceuticals and agrochemicals. The presence of a bromo- and fluoro-substituted phenyl ring imparts specific physicochemical properties that can influence biological activity, metabolic stability, and binding affinity to target proteins. A thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and for tracking its transformations in various chemical and biological systems. This guide provides a detailed examination of its key spectroscopic characteristics.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of methyl N-(4-bromo-3-fluorophenyl)carbamate is predicted to exhibit several characteristic absorption bands that confirm its structural integrity.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

A small amount of the solid sample is placed directly on the ATR crystal. The spectrum is then acquired over a range of 4000-400 cm⁻¹. This technique requires minimal sample preparation and is ideal for rapid analysis.

Caption: Workflow for ATR-IR Spectroscopy.

Predicted IR Spectral Data and Interpretation

The predicted IR absorption bands for methyl N-(4-bromo-3-fluorophenyl)carbamate are summarized below. These predictions are based on the analysis of similar carbamate structures and known absorption frequencies for specific functional groups.[1][2]

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300 - 3400 | Medium | N-H Stretch | Characteristic of the secondary amine in the carbamate group. The broadness can indicate hydrogen bonding in the solid state. |

| 1700 - 1730 | Strong | C=O Stretch | The carbonyl group of the carbamate is expected in this region. Its exact position is influenced by the electronic effects of the aromatic ring. |

| 1580 - 1610 | Medium | C=C Aromatic Stretch | Vibrations of the carbon-carbon double bonds within the phenyl ring. |

| 1520 - 1550 | Medium | N-H Bend | Bending vibration of the N-H bond, often coupled with C-N stretching. |

| 1200 - 1250 | Strong | C-O Stretch (Ester) | Asymmetric stretching of the C-O-C linkage in the carbamate. |

| 1000 - 1100 | Medium | C-F Stretch | Characteristic absorption for the carbon-fluorine bond on the aromatic ring. |

| 600 - 800 | Medium-Strong | C-Br Stretch | Stretching vibration of the carbon-bromine bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For methyl N-(4-bromo-3-fluorophenyl)carbamate, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Sample Preparation and Analysis

The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube. The spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

Caption: General workflow for NMR analysis.

Predicted ¹H NMR Spectral Data and Interpretation

The predicted ¹H NMR spectrum will show distinct signals for the aromatic protons, the N-H proton, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the phenyl ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 - 8.5 | Broad Singlet | 1H | N-H | The N-H proton of the carbamate is typically broad and its chemical shift can be concentration and solvent dependent. |

| ~7.3 - 7.6 | Multiplet | 3H | Aromatic C-H | The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The electron-withdrawing nature of the bromine and fluorine atoms will shift these protons downfield. |

| ~3.8 | Singlet | 3H | O-CH₃ | The methyl protons of the carbamate ester group are expected to be a singlet in this region. |

Predicted ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic environment.[3][4]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~153 - 156 | C=O | The carbonyl carbon of the carbamate is significantly deshielded and appears far downfield. |

| ~157 - 160 (d, ¹JCF) | C-F | The carbon directly attached to the fluorine will appear as a doublet with a large coupling constant. |

| ~135 - 140 | C-N | The aromatic carbon bonded to the nitrogen of the carbamate. |

| ~110 - 135 | Aromatic C-H & C-Br | The remaining aromatic carbons will appear in this region, with the carbon attached to bromine being influenced by the heavy atom effect.[5] |

| ~52 - 55 | O-CH₃ | The carbon of the methyl ester group. |

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Experimental Protocol: Electrospray Ionization (ESI)-Mass Spectrometry

The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with liquid chromatography. ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺.

Predicted Mass Spectral Data and Interpretation

The mass spectrum is expected to show a prominent molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

| m/z Value | Interpretation | Rationale |

| 263/265 | [M]⁺ | Molecular ion peak showing the characteristic isotopic pattern for one bromine atom. |

| 264/266 | [M+H]⁺ | Protonated molecular ion, commonly observed in ESI-MS. |

| 232/234 | [M - OCH₃]⁺ | Loss of the methoxy group from the molecular ion. |

| 204/206 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |

| 188/190 | [Br-C₆H₃-F-NH]⁺ | Fragmentation of the carbamate linkage. |

The fragmentation of carbamates can be complex, and the observed fragments will depend on the ionization method and energy used.[6][7]

Caption: Predicted fragmentation pathway.

Conclusion: A Unified Spectroscopic Picture

The collective analysis of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data provides a comprehensive and self-validating spectroscopic profile of methyl N-(4-bromo-3-fluorophenyl)carbamate. Each technique offers a unique and complementary piece of structural information, and together they enable the unambiguous confirmation of the compound's identity and purity. This guide serves as a foundational reference for researchers, providing the necessary spectroscopic insights to support the synthesis, characterization, and application of this important chemical entity in drug discovery and development.

References

- Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry. (URL not available)

- Chen, J. T., & Benson, W. R. (1966). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the Association of Official Analytical Chemists, 49(2), 412–457.

-

High-performance liquid chromatographic/mass spectrometric and high-performance liquid chromatographic/tandem mass spectrometric analysis of carbamate pesticides - PubMed. (n.d.). Retrieved February 19, 2026, from [Link]

-

Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

-

SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.). Retrieved February 19, 2026, from [Link]

-

Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, October 4). Retrieved February 19, 2026, from [Link]

-

13C NMR Chemical Shift - Oregon State University. (2022, March 9). Retrieved February 19, 2026, from [Link]

-

Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10). Retrieved February 19, 2026, from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]